![molecular formula C19H12ClN3OS B2823663 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-11-1](/img/structure/B2823663.png)

3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

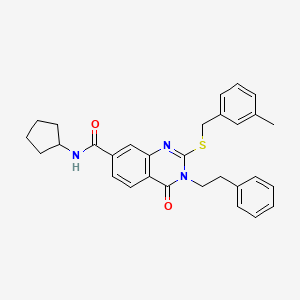

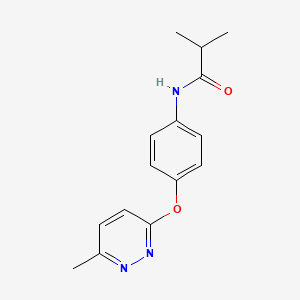

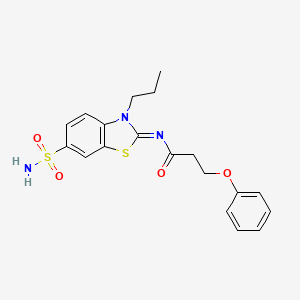

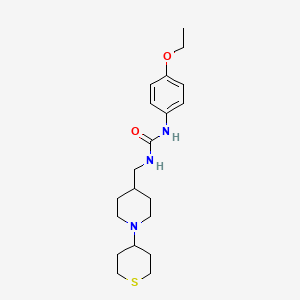

The compound “3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of N-heterocyclic compound . It is a derivative of thiazolo[5,4-b]pyridine, which is known for its potent inhibitory activity against phosphoinositide 3-kinase (PI3K) . The compound has been synthesized and tested for its PI3K enzymatic assay, showing potent PI3K inhibitory activity .

Synthesis Analysis

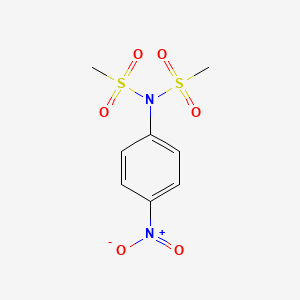

The synthesis of this compound involves a series of steps starting from commercially available substances . The compound was efficiently prepared in seven steps, yielding moderate to good results . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The pyridyl attached to thiazolo[5,4-b]pyridine was identified as a key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis

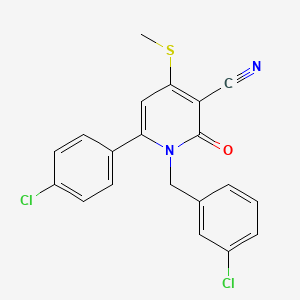

The compound exhibits strong PI3Kα inhibitory activity, with an IC50 of 3.6 nM . The inhibitory activity on PI3Kβ was approximately 10-fold reduced . The docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .Scientific Research Applications

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit antioxidant activity, making them relevant in the context of oxidative stress and cellular damage. Researchers have identified novel derivatives with potent antioxidant effects .

Antimicrobial Activity

Certain thiazolo[4,5-b]pyridines demonstrate antimicrobial properties. These compounds could be explored further for their potential as antibacterial or antifungal agents .

Herbicidal Applications

Thiazolo[4,5-b]pyridines have been investigated for herbicidal activity. Their effects on plant growth and weed control make them interesting candidates for agricultural applications .

Anti-inflammatory Effects

Some thiazolo[4,5-b]pyridines exhibit anti-inflammatory properties. Understanding their mechanisms of action could lead to the development of novel anti-inflammatory drugs .

Antifungal Potential

Researchers have identified thiazolo[4,5-b]pyridines with antifungal activity. These compounds may find applications in treating fungal infections .

Antitumor Properties

Thiazolo[4,5-b]pyridines have been studied for their potential as antitumor agents. Their effects on cancer cells and tumor growth warrant further investigation .

Histamine H3 Receptor Antagonists

Certain thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These molecules could play a role in modulating histamine-mediated responses in the central nervous system .

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that thiazolo[4,5-b]pyridines can interact with their targets through various mechanisms, potentially leading to a broad spectrum of pharmacological activities .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Future Directions

The compound shows promise in its potent PI3K inhibitory activity . Future research could focus on further exploring its potential applications, particularly in the field of medicinal chemistry. Further studies could also investigate the structure-activity relationships of this compound and its derivatives, to optimize its PI3K inhibitory activity .

properties

IUPAC Name |

3-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJFMTGNPBKOKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate](/img/structure/B2823591.png)

![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2823596.png)

![4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823602.png)